Cas no 50318-10-0 (2,6-Bis(trifluoromethyl)naphthalene)

2,6-Bis(trifluoromethyl)naphthalene Chemical and Physical Properties
Names and Identifiers
-
- NAPHTHALENE, 2,6-BIS(TRIFLUOROMETHYL)-
- 2,6-Bis-(trifluoromethyl)naphthalene
- BBL104088
- XRFZRDCUMZCBDF-UHFFFAOYSA-N
- 2,6-bis(trifluoromethyl)naphthalene
- AKOS004904084
- MFCD00525619
- 50318-10-0
- STL557903
- MS-20786
- CS-0453127
- SCHEMBL7588186
- 2,6-Bis(trifluoromethyl)naphthalene
-
- Inchi: InChI=1S/C12H6F6/c13-11(14,15)9-3-1-7-5-10(12(16,17)18)4-2-8(7)6-9/h1-6H
- InChI Key: XRFZRDCUMZCBDF-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 264.03736916Da
- Monoisotopic Mass: 264.03736916Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 0Ų
2,6-Bis(trifluoromethyl)naphthalene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219001804-250mg |
2,6-Bis(trifluoromethyl)naphthalene |
50318-10-0 | 98% | 250mg |
$686.80 | 2023-09-01 | |
Alichem | A219001804-500mg |
2,6-Bis(trifluoromethyl)naphthalene |
50318-10-0 | 98% | 500mg |
$960.40 | 2023-09-01 | |
Apollo Scientific | PC520508-5g |
2,6-Bis(trifluoromethyl)naphthalene |
50318-10-0 | 95% | 5g |
£560.00 | 2023-09-02 | |
A2B Chem LLC | AV17191-1g |
2,6-Bis(trifluoromethyl)naphthalene |
50318-10-0 | 95% | 1g |
$353.00 | 2024-04-19 | |
A2B Chem LLC | AV17191-5g |
2,6-Bis(trifluoromethyl)naphthalene |
50318-10-0 | 95% | 5g |
$585.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523794-1g |
2,6-Bis(trifluoromethyl)naphthalene |
50318-10-0 | 98% | 1g |
¥2842.00 | 2024-05-11 | |
Key Organics Ltd | MS-20786-5g |
2,6-Bis(trifluoromethyl)naphthalene |
50318-10-0 | >95% | 5g |
£455.00 | 2025-02-08 | |
Alichem | A219001804-1g |
2,6-Bis(trifluoromethyl)naphthalene |
50318-10-0 | 98% | 1g |
$1600.75 | 2023-09-01 | |
Chemenu | CM234604-5g |
2,6-Bis(trifluoromethyl)naphthalene |
50318-10-0 | 97% | 5g |
$415 | 2024-07-16 | |
A2B Chem LLC | AV17191-2.5g |
2,6-Bis(trifluoromethyl)naphthalene |
50318-10-0 | 95% | 2.5g |
$452.00 | 2024-04-19 |
2,6-Bis(trifluoromethyl)naphthalene Related Literature
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
Additional information on 2,6-Bis(trifluoromethyl)naphthalene
2,6-Bis(trifluoromethyl) Naphthalene (CAS No. 50318-10-0)
2,6-Bis(trifluoromethyl) naphthalene, also known by its CAS number 50318-10-0, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with two trifluoromethyl groups attached at the 2 and 6 positions of the naphthalene ring system. The introduction of trifluoromethyl groups imparts unique electronic and physical properties to the molecule, making it an interesting subject for both academic research and industrial applications.
The synthesis of 2,6-bis(trifluoromethyl) naphthalene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by reduction and subsequent fluorination steps. Recent advancements in catalytic methods have enabled more efficient and selective synthesis pathways, reducing production costs and improving yield. Researchers have also explored alternative routes using transition metal catalysts, which have shown promise in achieving higher purity and better control over the product's structure.
The physical properties of 2,6-bis(trifluoromethyl) naphthalene are highly influenced by its molecular structure. The trifluoromethyl groups are electron-withdrawing substituents, which significantly alter the electronic distribution across the naphthalene ring. This results in enhanced stability and reactivity compared to unsubstituted naphthalene. The compound exhibits a high melting point due to strong intermolecular forces arising from the fluorine atoms' electronegativity. Its solubility in organic solvents is moderate, making it suitable for various solution-based chemical processes.
In terms of chemical reactivity, 2,6-bis(trifluoromethyl) naphthalene has shown remarkable versatility. It can undergo nucleophilic aromatic substitution reactions due to the activating effect of the trifluoromethyl groups at specific positions on the ring. This property has been exploited in the synthesis of advanced materials such as high-performance polymers and optoelectronic devices. Recent studies have demonstrated its potential as a building block for constructing functional materials with tailored electronic properties.
The application of 2,6-bis(trifluoromethyl) naphthalene extends beyond traditional chemistry into emerging fields such as nanotechnology and drug discovery. In nanotechnology, it serves as a precursor for synthesizing carbon-based nanostructures like fullerenes and graphene derivatives. Its role in drug discovery lies in its ability to act as a scaffold for designing bioactive molecules with improved pharmacokinetic profiles.
From an environmental standpoint, understanding the fate and transport of 2,6-bis(trifluoromethyl) naphthalene in natural systems is crucial for risk assessment purposes. Recent environmental studies have focused on its biodegradation pathways under aerobic and anaerobic conditions. These studies have revealed that while the compound is resistant to microbial degradation due to its stable structure, it can undergo photochemical transformations under UV light exposure.
In conclusion, 2,6-bis(trifluoromethyl) naphthalene (CAS No. 50318-10-0) stands out as a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new synthetic methods and applications for this compound, its significance in the field of organic chemistry is expected to grow further.
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